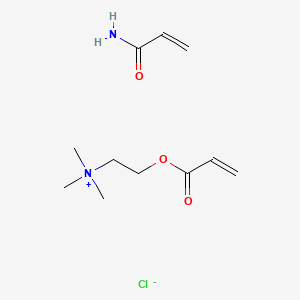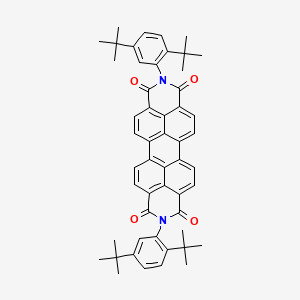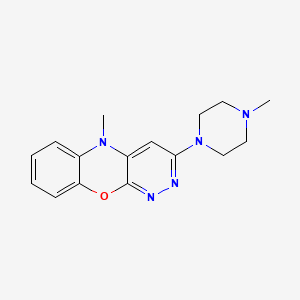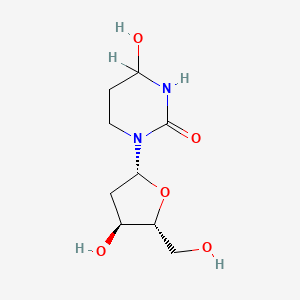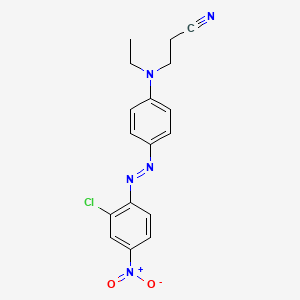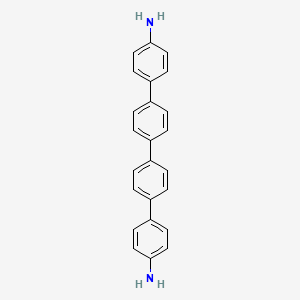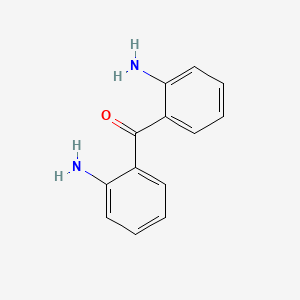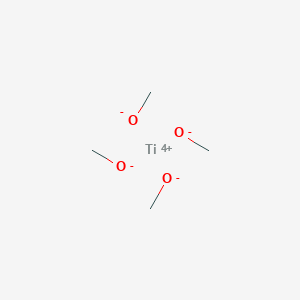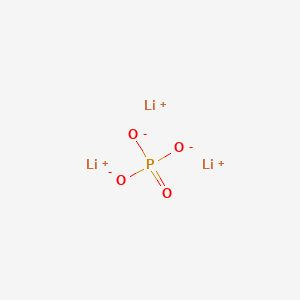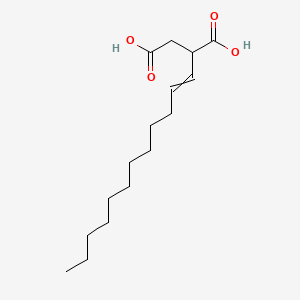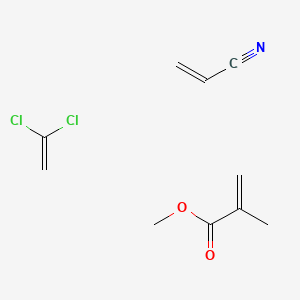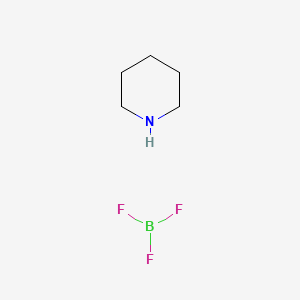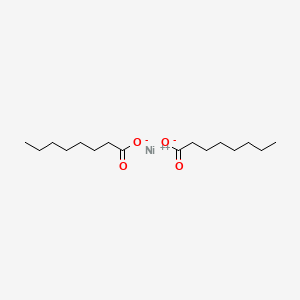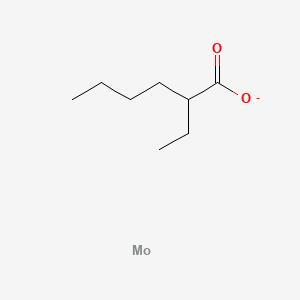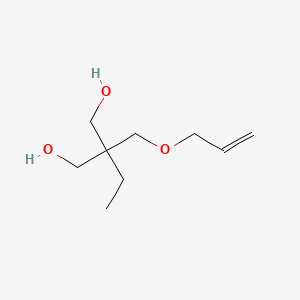
トリメチロールプロパンモノアリルエーテル
概要
説明
Trimethylolpropane monoallyl ether is a clear, colorless liquid that belongs to the class of unsaturated alcohols. It contains two hydroxyl groups and one double bond, making it a versatile compound in various chemical applications . Its chemical formula is C9H18O3, and it is known for its stability and reactivity, which makes it useful in multiple industrial and scientific fields .
科学的研究の応用
Trimethylolpropane monoallyl ether has a wide range of applications in scientific research:
作用機序
Target of Action
Trimethylolpropane Monoallyl Ether is primarily used as a crosslinking agent in automotive coatings and in silicone chemistry . It interacts with the components of these systems to form crosslinked networks, enhancing the properties of the final product .
Mode of Action
Trimethylolpropane Monoallyl Ether contains two hydroxyl groups and one double bond . The hydroxyl groups can react with isocyanates and other polyols to generate urethane . The double bond in the allyl group can participate in various reactions, such as free radical polymerization, which is often used in the formation of coatings .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of multifunctional unsaturated polyester polyols, which are widely used in radiation curable coating formulations . The compound’s hydroxyl groups and double bond contribute to the formation of these polyols .
Pharmacokinetics
Its physical properties, such as its viscosity and density , would likely influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be studied in a biological context.
Result of Action
The primary result of Trimethylolpropane Monoallyl Ether’s action is the formation of crosslinked networks in coatings and silicone-based materials . These networks improve the durability, stability, and performance of the final product .
Action Environment
The action of Trimethylolpropane Monoallyl Ether can be influenced by various environmental factors. For instance, the presence of heat and air can affect the compound’s stability . Furthermore, the compound is hygroscopic and should be handled to prevent moisture absorption . These factors can influence the efficacy of Trimethylolpropane Monoallyl Ether in its applications.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylolpropane monoallyl ether can be synthesized through the reaction of methanol and allyl ether in the presence of an acid catalyst . This reaction requires careful control of conditions to prevent the formation of unwanted by-products and to ensure the safety of the process, as it may produce harmful gases or organic vapors .
Industrial Production Methods: In industrial settings, the production of trimethylolpropane monoallyl ether often involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Trimethylolpropane monoallyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reactants used.
類似化合物との比較
Trimethylolpropane (TMP): A triol with three hydroxyl groups, used in the production of alkyd resins and polyurethanes.
Trimethylolpropane diallyl ether (TMPDE): Contains two allyl groups and is used in high-gloss coatings and ion exchange resins.
Pentaerythritol allyl ether: Another multifunctional alcohol used in similar applications.
Uniqueness: Trimethylolpropane monoallyl ether is unique due to its combination of hydroxyl groups and a double bond, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in the synthesis of waterborne polyurethane/acrylate emulsions for water-repellent textiles .
特性
IUPAC Name |
2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXRPVSAKWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052674 | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
682-11-1 | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyloxymethyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trimethylolpropane monoallyl ether in the synthesis of water-dispersible polyester resins, and how does its structure contribute to this application?
A2: TMP acts as a building block in the synthesis of water-dispersible polyester resins. Its hydroxyl groups allow it to react with anhydrides like maleic anhydride and phthalic anhydride, forming the polyester backbone. [] The presence of the allyl group within TMP's structure introduces unsaturation into the resin. This unsaturation enables further modification or crosslinking, influencing the final properties of the resin. []
Q2: Can you elaborate on the structural characteristics of Trimethylolpropane monoallyl ether, including its molecular formula, weight, and any relevant spectroscopic data?
A3: Trimethylolpropane monoallyl ether (TMP) has the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol. Its structure features a central carbon atom bonded to three CH2OH groups and one CH2OCH2CH=CH2 group. While the provided research doesn't detail specific spectroscopic data for TMP, techniques like 1H and 13C NMR can be used to confirm its structure and study reaction mechanisms. []
Q3: How does incorporating Trimethylolpropane monoallyl ether into a polyurethane matrix impact the final material's properties, particularly regarding its damping capabilities?
A4: Adding TMP to a polyurethane (PU) formulation can significantly enhance its damping properties. This effect is primarily attributed to the increased chain mobility within the PU matrix. [] TMP, when incorporated into PU using specific components like 4,4′-diphenylmethane diisocyanate and specific polyether glycols, leads to an increase in the material's glass transition temperature and a notable rise in its tan delta (tan δ) value. [] These changes signify improved energy dissipation, making it suitable for applications requiring vibration and noise reduction.
Q4: What are the potential applications of silane oligomers derived from Trimethylolpropane monoallyl ether in the context of addition-cure silicone encapsulants?
A5: Silane oligomers synthesized from TMP can serve as adhesion promoters in addition-cure silicone encapsulants, particularly those loaded with thermally conductive fillers like alumina (Al2O3). [] These oligomers, containing both vinyl and epoxy groups, enhance the interaction between the silicone matrix and the filler particles. This improved adhesion leads to better filler dispersion and stronger interfacial bonding, ultimately enhancing the mechanical properties and adhesive strength of the encapsulant. []
Q5: How does the presence of Trimethylolpropane monoallyl ether in a UV-curable water-borne coating affect its water resistance, and what is the underlying chemical mechanism?
A6: TMP plays a critical role in enhancing the water resistance of UV-curable water-borne coatings by participating in a photodecarboxylation reaction. [] When a coating containing TMP with a thiomethyl carboxyl group and a type II photoinitiator is exposed to UV light, the photoinitiator interacts with the thiomethyl carboxyl group, leading to its decarboxylation. [] This process removes the hydrophilic carboxyl group from the coating's backbone, rendering the cured film more hydrophobic and thus improving its water resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
